REACTION_CXSMILES
|
S(=O)(=O)(O)O.N[C:7]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][C:10]([C:16]([F:19])([F:18])[F:17])=[CH:9][C:8]=1[Cl:20].N([O-])=O.[Na+].CCCCCC>C(O)C>[Cl:20][C:8]1[CH:9]=[C:10]([C:16]([F:17])([F:18])[F:19])[CH:11]=[C:12]([N+:13]([O-:15])=[O:14])[CH:7]=1 |f:2.3|
|
Name
|
297 A1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
56.7 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
64.53 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 2.5 hours at 75° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted four times with ether
|
Type
|
WASH
|
Details
|
Washing the organic phases with 0.1 N HCl, saturated NaHCO3solution and brine
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
(Na2SO4) and concentration
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Type
|
CUSTOM
|
Details
|
yield a brown oil
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)[N+](=O)[O-])C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(=O)(=O)(O)O.N[C:7]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][C:10]([C:16]([F:19])([F:18])[F:17])=[CH:9][C:8]=1[Cl:20].N([O-])=O.[Na+].CCCCCC>C(O)C>[Cl:20][C:8]1[CH:9]=[C:10]([C:16]([F:17])([F:18])[F:19])[CH:11]=[C:12]([N+:13]([O-:15])=[O:14])[CH:7]=1 |f:2.3|
|
Name
|
297 A1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
56.7 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
64.53 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 2.5 hours at 75° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted four times with ether
|
Type
|
WASH
|
Details
|
Washing the organic phases with 0.1 N HCl, saturated NaHCO3solution and brine
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
(Na2SO4) and concentration
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Type
|
CUSTOM
|
Details
|
yield a brown oil
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)[N+](=O)[O-])C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |